molecular formula C17H16ClFN2O2 B5704419 N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide

Katalognummer B5704419
Molekulargewicht: 334.8 g/mol
InChI-Schlüssel: JKLVKLWRWFVHCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor that targets the poly (ADP-ribose) polymerase (PARP) enzyme. PARP is an important enzyme that plays a crucial role in DNA repair. When PARP is inhibited, it leads to the accumulation of DNA damage and eventually cell death. ABT-888 has been extensively studied for its potential use in cancer therapy.

Wirkmechanismus

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair. When PARP is inhibited, it leads to the accumulation of DNA damage and eventually cell death. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to be particularly effective in tumors with defects in DNA repair pathways, as these tumors are more reliant on PARP-mediated DNA repair.
Biochemical and physiological effects:
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in clinical trials, with mild to moderate side effects. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer, and has shown promising results in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good oral bioavailability. It has also been extensively studied and has a well-characterized mechanism of action. However, there are also some limitations to its use in lab experiments. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to have off-target effects on other enzymes, which may complicate interpretation of results. Additionally, its effectiveness may be limited in tumors with intact DNA repair pathways.

Zukünftige Richtungen

There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide. One area of interest is in combination therapies, where N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide is used in combination with other drugs to enhance their effectiveness. Another area of interest is in the development of biomarkers to predict which tumors are most likely to respond to N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide. Additionally, there is ongoing research into the development of more potent and selective PARP inhibitors that may be more effective than N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide.

Synthesemethoden

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-2-fluoroaniline with morpholine to form N-[3-chloro-2-fluorophenyl]morpholine. This intermediate is then reacted with 4-(aminosulfonyl)phenylboronic acid to form N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has also been shown to be effective in treating tumors with defects in DNA repair pathways, such as BRCA1/2-mutant tumors.

Eigenschaften

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-13-5-3-7-15(16(13)21-8-10-23-11-9-21)20-17(22)12-4-1-2-6-14(12)19/h1-7H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLVKLWRWFVHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-morpholin-4-ylphenyl)-2-fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.